Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate
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Overview
Description
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate is a synthetic organic compound belonging to the class of naphthoquinone derivatives. Naphthoquinones are known for their diverse biological activities, including antimicrobial and antitumoral properties
Preparation Methods
The synthesis of ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate typically involves a multi-step process. One common method includes the Michael addition of ethyl acetoacetate to 2-bromo-1,4-naphthoquinone, followed by cyclization and esterification reactions . The reaction conditions often require the use of organic solvents such as dimethylformamide and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-efficiency.
Chemical Reactions Analysis
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are known for their redox properties.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, altering its biological activity.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are often derivatives with modified biological activities.
Scientific Research Applications
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate has several scientific research applications:
Mechanism of Action
The biological effects of ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate are primarily mediated through its redox activity. The compound can generate reactive oxygen species (ROS), leading to oxidative stress in cells . This oxidative stress can induce apoptosis in cancer cells, making it a potential antitumoral agent . Additionally, the compound can interact with various cellular targets, including enzymes involved in redox regulation and signaling pathways .
Comparison with Similar Compounds
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate can be compared with other naphthoquinone derivatives such as:
1,4-Naphthoquinone: A simpler structure with similar redox properties but less specificity in biological applications.
2-Methyl-1,4-naphthoquinone: Known for its role in vitamin K synthesis, it has distinct biological functions compared to this compound.
3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl derivatives: These compounds have been studied for their cytotoxicity and redox profiles, showing potential in cancer therapy.
This compound stands out due to its unique ester functional group, which can be modified to enhance its pharmacological properties and specificity in targeting biological pathways.
Properties
CAS No. |
919281-52-0 |
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Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
ethyl 3-(1,4-dioxonaphthalen-2-yl)but-2-enoate |
InChI |
InChI=1S/C16H14O4/c1-3-20-15(18)8-10(2)13-9-14(17)11-6-4-5-7-12(11)16(13)19/h4-9H,3H2,1-2H3 |
InChI Key |
WPMOXCGNHQTIKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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